molecular formula C9H8F3N3OS B2576915 2-[4-(Trifluoromethyl)benzoyl]hydrazine-1-carbothioamide CAS No. 10444-97-0

2-[4-(Trifluoromethyl)benzoyl]hydrazine-1-carbothioamide

Cat. No.: B2576915
CAS No.: 10444-97-0
M. Wt: 263.24
InChI Key: RQAKSLMECMNKGF-UHFFFAOYSA-N
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Description

2-[4-(Trifluoromethyl)benzoyl]hydrazine-1-carbothioamide is a compound of significant interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a trifluoromethyl group attached to a benzoyl moiety, linked to a hydrazine-1-carbothioamide group. The presence of the trifluoromethyl group imparts distinct chemical properties, making it a valuable subject for studies in medicinal chemistry, materials science, and industrial applications.

Mechanism of Action

Target of Action

The primary targets of 2-[4-(Trifluoromethyl)benzoyl]hydrazine-1-carbothioamide are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes . These enzymes play a crucial role in the nervous system, where they are responsible for the breakdown of acetylcholine, a neurotransmitter that transmits signals in the nervous system.

Mode of Action

This compound interacts with its targets, AChE and BuChE, by inhibiting their activity . This inhibition is achieved through non-covalent interactions, where the compound is placed in close proximity to the active site triad of the enzymes . This interaction results in a decrease in the breakdown of acetylcholine, thereby increasing its availability in the nervous system.

Biochemical Pathways

The inhibition of AChE and BuChE by this compound affects the cholinergic pathway . This pathway is involved in many functions of the body, including muscle movement, breathing, heart rate, and learning and memory processes. By inhibiting AChE and BuChE, the compound increases the concentration of acetylcholine in the synaptic cleft, enhancing the transmission of nerve impulses.

Pharmacokinetics

The compound has shown good pharmacokinetic characteristics in molecular modeling studies . The absorption, distribution, metabolism, and excretion (ADME) properties of the compound, as well as their impact on its bioavailability, are areas of ongoing research.

Result of Action

The inhibition of AChE and BuChE by this compound leads to an increase in the concentration of acetylcholine in the synaptic cleft . This results in enhanced transmission of nerve impulses, which can affect various functions of the body, including muscle movement and cognitive processes.

Biochemical Analysis

Biochemical Properties

2-[4-(Trifluoromethyl)benzoyl]hydrazine-1-carbothioamide plays a significant role in biochemical reactions, particularly as an inhibitor of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes are crucial for the breakdown of neurotransmitters, and their inhibition can lead to increased levels of acetylcholine and butyrylcholine in the nervous system. The compound interacts with the active sites of these enzymes, forming non-covalent bonds that inhibit their activity .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s inhibition of acetylcholinesterase can lead to altered neurotransmitter levels, affecting neuronal signaling and potentially leading to changes in gene expression and metabolic activity .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound binds to the active sites of acetylcholinesterase and butyrylcholinesterase, inhibiting their enzymatic activity . This inhibition is achieved through non-covalent interactions, which prevent the enzymes from breaking down their respective substrates. Additionally, the compound may influence gene expression by modulating signaling pathways that regulate transcription .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that the compound maintains its inhibitory activity over extended periods, although its stability may vary depending on the experimental conditions . Long-term exposure to the compound can lead to sustained changes in cellular processes, including enzyme activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits acetylcholinesterase and butyrylcholinesterase without causing significant toxicity . At higher doses, the compound can exhibit toxic effects, including adverse impacts on the nervous system and other physiological functions . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound’s inhibition of acetylcholinesterase and butyrylcholinesterase affects the metabolic flux of neurotransmitters, leading to altered levels of acetylcholine and butyrylcholine . Additionally, the compound may interact with other metabolic enzymes, influencing the overall metabolic profile of cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments . The compound’s distribution can influence its activity and effectiveness, as well as its potential toxicity .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its overall impact on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(Trifluoromethyl)benzoyl]hydrazine-1-carbothioamide typically involves the reaction of 4-(trifluoromethyl)benzoyl chloride with hydrazine-1-carbothioamide. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The reaction proceeds as follows:

    Step 1: Dissolve 4-(trifluoromethyl)benzoyl chloride in dichloromethane.

    Step 2: Add hydrazine-1-carbothioamide to the solution.

    Step 3: Reflux the mixture for several hours.

    Step 4: Cool the reaction mixture and filter the precipitate.

    Step 5: Purify the product by recrystallization from ethanol.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-[4-(Trifluoromethyl)benzoyl]hydrazine-1-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of hydrazine derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of a base like triethylamine.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted benzoyl or carbothioamide derivatives.

Scientific Research Applications

2-[4-(Trifluoromethyl)benzoyl]hydrazine-1-carbothioamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

    4-(Trifluoromethyl)benzoyl chloride: A precursor in the synthesis of 2-[4-(Trifluoromethyl)benzoyl]hydrazine-1-carbothioamide.

    Hydrazine-1-carbothioamide: Another precursor used in the synthesis.

    2-[4-(Trifluoromethyl)benzoyl]hydrazine-1-carboxamide: A structurally similar compound with a carboxamide group instead of a carbothioamide group.

Uniqueness: this compound is unique due to the presence of both the trifluoromethyl and carbothioamide groups, which confer distinct chemical and biological properties

Biological Activity

2-[4-(Trifluoromethyl)benzoyl]hydrazine-1-carbothioamide is a compound that has garnered attention for its potential biological activities, particularly as an enzyme inhibitor and antimicrobial agent. This article reviews the current understanding of its biological activity, including its mechanism of action, efficacy against various targets, and relevant case studies.

  • IUPAC Name : this compound
  • CAS Number : 10444-97-0
  • Molecular Formula : C9H8F3N3OS
  • Molecular Weight : 263.25 g/mol

The biological activity of this compound primarily involves its role as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are crucial for the hydrolysis of acetylcholine, a neurotransmitter involved in muscle contraction and cognitive functions. Inhibition of these enzymes can lead to increased levels of acetylcholine, which may enhance synaptic transmission.

Enzyme Inhibition

Recent studies have demonstrated that derivatives of this compound exhibit significant inhibition of AChE and BuChE. The following table summarizes the IC50 values for selected derivatives:

CompoundIC50 AChE (µM)IC50 BuChE (µM)
This compound27.04 - 106.7558.01 - 277.48
Rivastigmine56.10N/A

These findings indicate that some derivatives outperform rivastigmine, a clinically used AChE inhibitor, suggesting potential therapeutic applications in treating conditions like Alzheimer's disease .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Minimum inhibitory concentrations (MIC) were determined against various pathogens, with notable results:

PathogenMIC (µM)
Mycobacterium tuberculosis125 - 250
M. kansasii>250

These results indicate that while the compound shows moderate activity against mycobacterial strains, further structural modifications may enhance its efficacy .

Case Studies

  • AChE Inhibition Study :
    A study conducted on N-Alkyl derivatives of this compound revealed that certain alkyl chain lengths significantly improved AChE inhibition compared to the parent compound. The most potent inhibitors had IC50 values lower than rivastigmine, indicating their potential as lead compounds for further development .
  • Cytotoxicity Assessment :
    The cytotoxic effects of the compound were assessed on human cell lines (HepG2 and MonoMac6). Results showed no significant cytostatic properties at tested concentrations, suggesting a favorable safety profile for further pharmacological exploration .

Properties

IUPAC Name

[[4-(trifluoromethyl)benzoyl]amino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3N3OS/c10-9(11,12)6-3-1-5(2-4-6)7(16)14-15-8(13)17/h1-4H,(H,14,16)(H3,13,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQAKSLMECMNKGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NNC(=S)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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